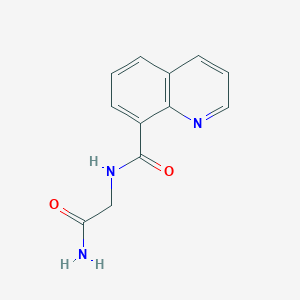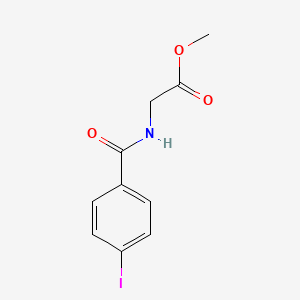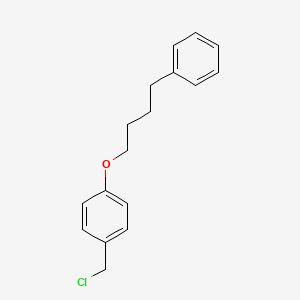
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide
概要
説明
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound. The unique structure of this compound makes it a valuable molecule in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)quinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminoacetamide. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.
科学的研究の応用
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of novel materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of N-(2-amino-2-oxoethyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits amyloid-beta aggregation by binding to the amyloid-beta peptides, preventing their aggregation into toxic oligomers and plaques . In cancer therapy, the compound targets fibroblast activation protein (FAP), inhibiting its activity and thereby reducing tumor growth and progression .
類似化合物との比較
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
(E)-N-(2-cinnamamidoethyl)-6,7-dimethoxyquinoline-2-carboxamide: Known for its anti-amyloid-beta aggregation activity.
(S)-8-amino-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide: Used in targeting fibroblast activation protein (FAP) for cancer therapy.
The uniqueness of this compound lies in its dual application in both Alzheimer’s disease research and cancer therapy, making it a versatile compound in scientific research.
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c13-10(16)7-15-12(17)9-5-1-3-8-4-2-6-14-11(8)9/h1-6H,7H2,(H2,13,16)(H,15,17) |
InChIキー |
GQOGCZYANKHBHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)NCC(=O)N)N=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8692112.png)












